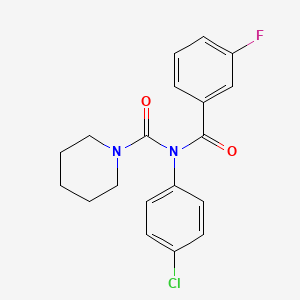

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O2/c20-15-7-9-17(10-8-15)23(19(25)22-11-2-1-3-12-22)18(24)14-5-4-6-16(21)13-14/h4-10,13H,1-3,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRZRSHIPMWPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Introduction of the 4-Chlorophenyl Group: This step involves the reaction of the piperidine ring with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the 3-Fluorobenzoyl Group: The final step involves the acylation of the piperidine ring with 3-fluorobenzoyl chloride under suitable conditions, such as using a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Derivatives with different substituents replacing chlorine or fluorine.

Scientific Research Applications

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide shares structural similarities with other piperidine derivatives, such as:

- N-(4-chlorophenyl)piperidine-1-carboxamide

- N-(3-fluorobenzoyl)piperidine-1-carboxamide

Uniqueness

- The presence of both 4-chlorophenyl and 3-fluorobenzoyl groups in this compound imparts unique chemical and biological properties, distinguishing it from other piperidine derivatives. These properties may include enhanced binding affinity to specific targets, altered pharmacokinetics, and distinct reactivity patterns.

Biological Activity

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The piperidine ring can be synthesized through hydrogenation of pyridine or cyclization of appropriate precursors.

- Introduction of the 4-Chlorophenyl Group : This is achieved by reacting the piperidine with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

- Introduction of the 3-Fluorobenzoyl Group : The final step involves acylation with 3-fluorobenzoyl chloride under conditions suitable for Lewis acid catalysts, such as aluminum chloride.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in cellular pathways and physiological responses.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

- Antibacterial Activity : Preliminary studies suggest that derivatives of piperidine compounds, including this one, show moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, demonstrating significant potential as an enzyme inhibitor .

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antibacterial activity against multiple strains with IC50 values indicating moderate effectiveness. |

| Study B | Showed significant inhibition of AChE with IC50 values comparable to known inhibitors. |

| Study C | Reported anticancer effects in vitro, with notable inhibition rates in cell lines such as HCT116. |

Comparison with Similar Compounds

This compound shares structural similarities with other piperidine derivatives but is distinguished by its unique substitution pattern:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)piperidine-1-carboxamide | Lacks fluorine substitution | Moderate antibacterial |

| N-(3-fluorobenzoyl)piperidine-1-carboxamide | Lacks chlorophenyl group | Weaker enzyme inhibition |

5.

This compound represents a promising compound in the field of medicinal chemistry, exhibiting a range of biological activities from antibacterial to potential anticancer effects. Continued research is necessary to fully elucidate its mechanisms and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as piperidine-1-carboxamide derivatives. A common approach includes coupling 4-chloroaniline with a piperidine-carboxylic acid derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or triethylamine (TEA). Subsequent acylation with 3-fluorobenzoyl chloride under controlled conditions ensures the formation of the final product. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the amide bond and aromatic substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography provides precise structural data, including bond angles and dihedral angles, which are crucial for understanding steric effects .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial studies focus on in vitro enzyme inhibition assays (e.g., kinase or protease targets). For example, fluorobenzoyl-substituted piperidine carboxamides have shown inhibitory effects on proteins regulating gene expression, with IC₅₀ values typically in the micromolar range. Dose-response curves and selectivity panels against related enzymes are recommended to assess specificity .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer : Yield optimization requires careful control of reaction parameters:

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.

- Temperature : Maintain reflux conditions (~80°C) for coupling steps to minimize side reactions.

Post-reaction quenching with ice-water and iterative recrystallization improve purity and yield .

Q. How can structural data resolve contradictions in reported bioactivity profiles?

- Methodological Answer : Discrepancies in bioactivity often arise from conformational flexibility or polymorphism. Comparative analysis using:

- X-ray Crystallography : Identify active conformations and hydrogen-bonding patterns.

- Molecular Dynamics Simulations : Predict binding modes to targets like kinase domains.

For example, electron-withdrawing groups (e.g., 3-fluorobenzoyl) may alter electron density at the carboxamide group, affecting target affinity .

Q. What strategies mitigate rapid in vivo clearance observed with similar piperidine carboxamides?

- Methodological Answer : To address poor pharmacokinetics:

- Linker Modification : Introduce PEGylated or cyclopropyl linkers to reduce metabolic degradation.

- Prodrug Design : Mask the carboxamide group with ester prodrugs to enhance oral bioavailability.

- Formulation : Use lipid-based nanoemulsions to improve solubility and half-life.

Preclinical studies in rodent models should monitor plasma concentrations via LC-MS/MS .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to screen derivatives against target vs. off-target binding sites (e.g., ROCK vs. Akt kinases).

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro) on IC₅₀ values using Hammett constants or π-π stacking scores.

- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration or CYP450 interactions early in development .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Methodological Answer :

- Xenograft Models : Subcutaneous implantation of human cancer cell lines (e.g., MDA-MB-231) in immunodeficient mice, with compound administration via oral gavage (10–50 mg/kg).

- Biomarker Analysis : Monitor phosphorylation of downstream targets (e.g., Akt) via Western blotting of tumor lysates.

- Toxicology : Assess liver enzyme levels (ALT/AST) and hematological parameters to rule out systemic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.